molecular formula C13H19NO5 B7451458 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid

4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid

Cat. No. B7451458
M. Wt: 269.29 g/mol
InChI Key: IFUOYHZEOBGXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acid, also known as Boc-2-yn-4-yl-morpholine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the synthesis of various compounds. It is a member of the Boc family of compounds, which are widely used in organic synthesis as protective groups for amines.

Mechanism of Action

4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acidl-morpholine acts as a protective group for amines, which makes it an important compound in organic synthesis. It is used to protect the amine group during various reactions, which allows for the synthesis of more complex compounds.
Biochemical and Physiological Effects:
4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acidl-morpholine does not have any known biochemical or physiological effects, as it is primarily used as a chemical reagent in research applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acidl-morpholine is its ease of synthesis, which makes it a readily available compound for use in various research applications. It is also stable under a wide range of conditions, which makes it a versatile compound for use in organic synthesis. However, one limitation of 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acidl-morpholine is its relatively high cost compared to other protective groups for amines.

Future Directions

There are several potential future directions for the use of 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acidl-morpholine in scientific research. One area of interest is the development of new drugs based on the compound's ability to act as a protective group for amines. Another potential direction is the synthesis of new heterocyclic compounds using 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acidl-morpholine as a building block. Additionally, the compound may have potential applications in the development of new materials or in the field of catalysis.

Synthesis Methods

The synthesis of 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acidl-morpholine involves the reaction of 4-morpholin-2-yl-but-2-ynoic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with morpholine to yield the final product. The synthesis of 4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acidl-morpholine is a relatively simple and efficient process, which makes it an attractive compound for use in various research applications.

Scientific Research Applications

4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}but-2-ynoic acidl-morpholine has been used in a variety of research applications, including the synthesis of peptide mimics, the preparation of bioconjugates, and the development of new drugs. It has also been used as a building block for the synthesis of various heterocyclic compounds, which have potential applications in the field of medicinal chemistry.

properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]but-2-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14-7-8-18-10(9-14)5-4-6-11(15)16/h10H,5,7-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUOYHZEOBGXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CC#CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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